molecular formula C7H12O3 B081482 2-Oxoheptanoic acid CAS No. 13088-48-7

2-Oxoheptanoic acid

Cat. No.: B081482
CAS No.: 13088-48-7
M. Wt: 144.17 g/mol
InChI Key: IDDYNNYMUPHFMO-UHFFFAOYSA-N
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Description

2-Oxoheptanoic acid is a type of oxo carboxylic acid . It is a monocarboxylic acid with an acyl functional group . The molecular formula of this compound is C7H12O3 and it has a molecular weight of 144.17 .


Molecular Structure Analysis

The molecular structure of this compound consists of a seven-carbon chain with a ketone functional group on the second carbon and a carboxylic acid functional group on the last carbon .


Physical and Chemical Properties Analysis

This compound has a melting point of 29-30 °C and a boiling point of 108-111 °C (at a pressure of 17 Torr). Its density is predicted to be 1.061±0.06 g/cm3. The pKa value is predicted to be 2.73±0.54 .

Scientific Research Applications

  • Synthesis of Organic Compounds : 2-Oxoheptanoic acid or its esters are used as precursors in the synthesis of various organic compounds. For example, they have been used in alternate procedures to prepare 2-methyl-1,3-cyclohexanedione, a compound that avoids high-pressure hydrogenation conditions (Chattopadhyay, Banerjee, & Sarma, 1979).

  • Oxidation Studies : It has been found that 2-methylcyclohexanone is oxidized by dioxygen in the presence of specific catalysts to yield 6-oxoheptanoic acid. This study shows the potential application of this compound in oxidation reactions (Atlamsani, Brégeault, & Ziyad, 1993).

  • Mass Spectrometry and Fragmentation Studies : this compound has been characterized in mass spectrometric studies. These studies provide insights into the fragmentation pathways of small oxocarboxylic acids, which are essential for understanding their chemical behavior (Kanawati, Joniec, Winterhalter, & Moortgat, 2007).

  • Biotechnological Applications : this compound is identified as a potential biotechnological target for producing functionalized compounds. These compounds can be used as building blocks in synthetic chemistry, particularly in stereoselective or regioselective reactions (Stottmeister, Aurich, Wilde, Andersch, Schmidt, & Sicker, 2005).

  • Therapeutic Research : Research has been conducted on compounds like oleanolic acid and its derivatives, which show benefits in the prevention and treatment of type 2 diabetes and associated complications. While this is not directly related to this compound, it highlights the interest in related organic compounds for therapeutic applications (Camer, Yu, Szabo, & Huang, 2014).

Safety and Hazards

2-Oxoheptanoic acid is classified as a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-oxoheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDYNNYMUPHFMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415258
Record name 2-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13088-48-7
Record name 2-oxoheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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